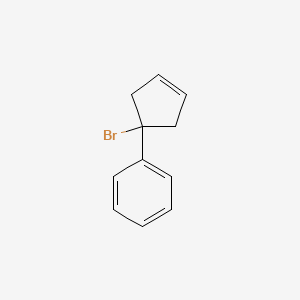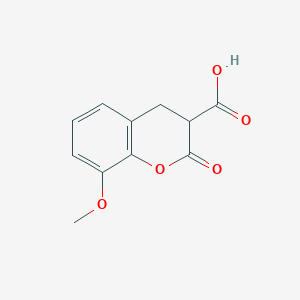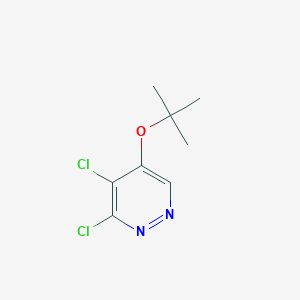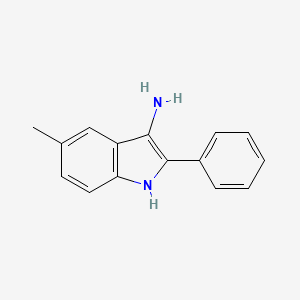
6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one is a purine derivative with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two methoxy groups and two methyl groups attached to the purine ring. The presence of these functional groups can influence the compound’s chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the purine ring: This can be achieved through the condensation of appropriate amines and aldehydes or ketones.
Introduction of methoxy groups: Methoxylation can be performed using methanol and a suitable catalyst under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine oxides, while substitution reactions can produce a variety of functionalized purine derivatives.
Wissenschaftliche Forschungsanwendungen
6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one involves its interaction with molecular targets such as enzymes or receptors. The presence of methoxy and methyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-1,7-dimethyl-1H-purin-2(7H)-one: Lacks one methoxy group compared to 6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one.
8-Methoxy-1,7-dimethyl-1H-purin-2(7H)-one: Lacks one methoxy group compared to this compound.
1,7-Dimethyl-1H-purin-2(7H)-one: Lacks both methoxy groups.
Uniqueness
This compound is unique due to the presence of both methoxy groups at positions 6 and 8, which can significantly influence its chemical properties and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C9H12N4O3 |
|---|---|
Molekulargewicht |
224.22 g/mol |
IUPAC-Name |
6,8-dimethoxy-1,7-dimethylpurin-2-one |
InChI |
InChI=1S/C9H12N4O3/c1-12-5-6(11-9(12)16-4)10-8(14)13(2)7(5)15-3/h1-4H3 |
InChI-Schlüssel |
ZCRDJFZFZAZVAX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(N(C(=O)N=C2N=C1OC)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11882079.png)
![1-(6-Aminopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11882090.png)

![Ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B11882105.png)









![7-Fluorospiro[chroman-2,4'-piperidine]](/img/structure/B11882174.png)
